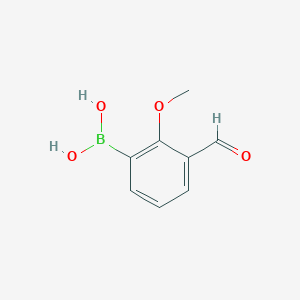

3-Formyl-2-methoxyphenylboronic acid

Descripción general

Descripción

3-Formyl-2-methoxyphenylboronic acid: is an organic compound with the molecular formula C8H9BO4. It is a boronic acid derivative, characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, along with a boronic acid functional group (–B(OH)2).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-methoxyphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxybenzaldehyde, which serves as the starting material.

Borylation Reaction: The formyl group is introduced through a borylation reaction, where a boronic acid group is added to the aromatic ring. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronic acid derivative

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity .

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

3-Formyl-2-methoxyphenylboronic acid is frequently employed in Suzuki-Miyaura coupling reactions .

-

Reaction Type : This cross-coupling reaction uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids .

-

Mechanism : The reaction involves oxidative addition, transmetalation, and reductive elimination. Electron-withdrawing groups, such as the formyl group, can enhance the electrophilic character of the aryl ring, which facilitates these reactions.

-

Reagents and Conditions : The reaction typically requires palladium catalysts, a base (e.g., sodium carbonate), and a solvent . Aqueous/organic biphasic systems are common, and phase transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate the reaction .

-

Applications : This reaction is widely used in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Condensation Reactions

The formyl group on this compound allows it to participate in various condensation reactions.

-

Reaction Type : Condensation reactions involve the joining of two molecules, often with the loss of a small molecule such as water.

-

Applications : The formyl group can be used to create complex molecules, including those with potential biological activity.

Other Reactions

-

This compound can undergo typical boronic acid reactions, such as oxidation and esterification.

-

The boronic acid moiety can be converted to boronate esters or undergo protodeboronation under certain conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Formyl-2-methoxyphenylboronic acid serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Suzuki-Miyaura Coupling Reactions : This compound participates in the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst. This reaction is essential for synthesizing biaryl compounds and complex organic molecules .

- Synthesis of Complex Molecules : The compound is employed to create various pharmaceuticals and agrochemicals, enabling the development of new drugs and materials .

Drug Development

In medicinal chemistry, this compound plays a pivotal role in drug design:

- Targeted Therapies : Its boronic acid functionality allows it to inhibit serine proteases and other enzymes, making it valuable for developing enzyme inhibitors that can target specific diseases, including cancer .

- Pharmacophore Exploration : The compound is investigated for its potential as a pharmacophore in drug design, contributing to the development of novel therapeutic agents.

Materials Science

The applications of this compound extend into materials science:

- Advanced Material Fabrication : It is used in creating polymers and nanomaterials, enhancing their properties for industrial applications. The compound's ability to form reversible covalent bonds with diols enables the design of responsive materials .

Bioconjugation

Bioconjugation processes benefit from this compound's unique reactivity:

- Attachment of Biomolecules : this compound facilitates the attachment of biomolecules to surfaces or other molecules. This capability is crucial for diagnostics and therapeutic applications, particularly in developing biosensors and targeted drug delivery systems .

Sensor Technology

The compound is also applied in sensor technology:

Mecanismo De Acción

The mechanism of action of 3-Formyl-2-methoxyphenylboronic acid primarily involves its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a stable complex that prevents substrate binding and enzyme activity .

Comparación Con Compuestos Similares

3-Methoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain synthetic applications.

2-Methoxyphenylboronic acid: The position of the methoxy group differs, affecting its reactivity and interaction with other molecules.

3-Formylphenylboronic acid: Similar structure but lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness: 3-Formyl-2-methoxyphenylboronic acid is unique due to the presence of both formyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Actividad Biológica

3-Formyl-2-methoxyphenylboronic acid is a compound that has garnered attention in both organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

This compound has the molecular formula and features both a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a phenylboronic acid structure. This combination enhances its reactivity and versatility in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions .

The biological activity of this compound is primarily attributed to its boronic acid functionality. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which is critical for their interaction with biological molecules. Specifically, the mechanism involves:

- Enzyme Inhibition: The boronic acid group can interact with the active site of serine proteases and other enzymes, forming stable complexes that inhibit enzyme activity. This property is particularly valuable in drug design for targeting specific enzymes involved in disease pathways.

- Targeting Cellular Pathways: Research indicates that compounds like this compound may influence cellular signaling pathways, potentially offering therapeutic benefits in conditions such as cancer.

Biological Activity Data

While specific biological activity data for this compound is limited, boronic acids generally exhibit significant interactions with various biomolecules. Here are some key findings related to its biological activity:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases; potential application in developing enzyme inhibitors. |

| Cancer Therapeutics | Investigated for its ability to target specific cellular pathways involved in cancer. |

| Synthetic Applications | Used as a building block in organic synthesis for complex molecule formation. |

Case Studies

-

Enzyme Inhibition Studies:

A study investigating the inhibitory effects of boronic acids on serine proteases highlighted that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes. The study demonstrated that modifications to the boronic acid structure could enhance inhibitory potency. -

Cancer Research:

In research focused on cancer therapy, derivatives of this compound were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, suggesting potential as anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Methoxyphenylboronic acid | Lacks the formyl group; less reactive | Limited enzyme inhibition potential. |

| 2-Methoxyphenylboronic acid | Different methoxy positioning affects reactivity | Similar applications but less versatile. |

| 5-Fluoro-3-formyl-2-methoxyphenylboronic acid | Fluorine substitution enhances lipophilicity; potential for better bioavailability | Investigated for cancer therapy; promising results. |

Propiedades

IUPAC Name |

(3-formyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROSIJIMLRFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584796 | |

| Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-49-5 | |

| Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.